Ac-rC Phosphoramidite-15N

RNA solid-phase synthesis Isotope labeling NMR spectroscopy

Ac-rC Phosphoramidite-15N (CAS 1799795-94-0) is a stable isotope-labeled cytidine phosphoramidite monomer featuring a single 15N atom at the N3 position of the nucleobase. It carries standard 5′-O-DMT and 2′-O-TBDMS protecting groups with N4-acetyl base protection, making it fully compatible with automated RNA solid-phase synthesis workflows.

Molecular Formula C47H64N5O9PSi
Molecular Weight 903.1 g/mol
Cat. No. B12375199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rC Phosphoramidite-15N
Molecular FormulaC47H64N5O9PSi
Molecular Weight903.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1
InChIKeyQKWKXYVKGFKODW-SVJZJRNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-rC Phosphoramidite-15N: A Site-Specific 15N-Labeled Cytidine Building Block for Solid-Phase RNA Synthesis and PS2-RNA Modification


Ac-rC Phosphoramidite-15N (CAS 1799795-94-0) is a stable isotope-labeled cytidine phosphoramidite monomer featuring a single 15N atom at the N3 position of the nucleobase. It carries standard 5′-O-DMT and 2′-O-TBDMS protecting groups with N4-acetyl base protection, making it fully compatible with automated RNA solid-phase synthesis workflows. The compound was developed for the site-specific incorporation of 15N-labeled cytidine into synthetic oligoribonucleotides, enabling direct NMR spectroscopic monitoring of individual Watson–Crick base pairs via 1H/15N/15N-COSY experiments [1]. It is also the designated monomer for introducing phosphorodithioate (PS2) backbone modifications into RNA oligonucleotides, a modification that confers enhanced nuclease resistance and can increase target binding affinity by approximately 1000-fold [2] . The single 15N label provides an M+1 mass shift, distinguishing it from unlabeled (M+0) and double-labeled (M+2) cytidine phosphoramidites in mass spectrometry-based tracking .

Why Unlabeled Ac-rC Phosphoramidite and Other Labeled Variants Cannot Replace Ac-rC Phosphoramidite-15N in Quantitative RNA Studies


Generic substitution of Ac-rC Phosphoramidite-15N with unlabeled Ac-rC Phosphoramidite (CAS 121058-88-6) or alternative isotope-labeled forms (13C9, 15N2, 15N3) eliminates the specific analytical capabilities that justify the procurement of this precise building block. Unlabeled cytidine phosphoramidite provides no NMR-active 15N handle for base-pair-specific HNN-COSY experiments, rendering Watson–Crick interaction monitoring impossible [1]. The double-labeled 15N2 variant yields an M+2 mass shift and introduces spectral complexity from 15N-15N J-couplings that can complicate NMR analysis when only N3-specific information is needed; it also suffers from a lower synthetic yield of 10% over 12 steps versus 16% over 10 steps for the single-labeled compound, impacting commercial availability and cost [1] [2]. 13C9-labeled versions provide a different NMR window (carbon chemical shifts) and are not suited for 1H/15N correlation experiments. The single 15N label at N3 represents the minimal isotopic modification required to unlock the full suite of 15N-edited NMR experiments while maintaining the highest synthetic accessibility and lowest cost among labeled cytidine phosphoramidites. [2]

Quantitative Differentiation Evidence for Ac-rC Phosphoramidite-15N Versus Analogs


Synthetic Yield Advantage Over Double-Labeled 15N2-Cytidine Phosphoramidite

The single 15N(3)-labeled cytidine phosphoramidite C3N3 (corresponding to Ac-rC Phosphoramidite-15N) is synthesized with an overall yield of 16% over 10 linear steps, compared to only 10% over 12 steps for the double-labeled 15N(3),15N(4)-cytidine phosphoramidite C3N3/N4 [1]. This 60% higher relative yield directly impacts manufacturing cost, batch scalability, and commercial availability. The simpler synthesis of the single-labeled compound avoids the additional pressure-reactor step required for introducing the second 15N label via 15NH4Cl/K2CO3 in DMSO [1].

RNA solid-phase synthesis Isotope labeling NMR spectroscopy Process chemistry

Defined M+1 Mass Shift Enables Unambiguous MS Tracking Versus Unlabeled (M+0) and Double-Labeled (M+2) Variants

Ac-rC Phosphoramidite-15N produces a characteristic M+1 mass shift in the final oligonucleotide product, as documented in the Sigma-Aldrich technical datasheet for the equivalent DMT-2'O-TBDMS-rC(ac)-3-15N phosphoramidite (Product No. 904554) . Unlabeled Ac-rC Phosphoramidite (MW 902.1 g/mol) yields M+0, while the double-labeled 15N2 variant (e.g., Sigma-Aldrich 904562) yields M+2 [1]. This discrete mass difference allows unambiguous identification of the labeled nucleotide position by LC-MS or MALDI-TOF analysis, and enables metabolic flux studies where the fate of a single labeled cytidine residue must be distinguished from natural abundance background.

Mass spectrometry Isotopic labeling Oligonucleotide characterization Metabolic tracing

Enables Direct NMR Observation of Cytidine Watson–Crick Base Pairing via HNN-COSY, Unavailable with Unlabeled Phosphoramidite

The 15N label at the N3 position of cytidine is essential for 1H/15N/15N-COSY (HNN-COSY) experiments that directly monitor hydrogen-bonding across individual Watson–Crick G–C base pairs in RNA [1]. Unlabeled cytidine phosphoramidite (15N natural abundance = 0.37%) yields no detectable HNN-COSY signal under standard experimental conditions. The single 15N(3) label provides the required 15N nucleus while avoiding the 15N-15N J-coupling that complicates spectra from 15N2-labeled cytidine. This enables cleaner, more readily interpretable cross-peak patterns for quantitative measurement of base-pair lifetimes and hydrogen-bond scalar couplings (h2 J NN) [1].

NMR spectroscopy RNA structure Base-pair dynamics HNN-COSY

PS2-RNA Modification via Ac-rC Phosphoramidite-15N Enables Quantifiable Enhancement of Aptamer Binding Affinity

Ac-rC Phosphoramidite (the unlabeled parent compound) is specifically utilized for oligoribonucleotide phosphorodithioate (PS2-RNA) modification . The 15N-labeled version enables tracking of the PS2-modified cytidine residue. In functional studies, a single phosphorodithioate substitution in an RNA aptamer improved target binding affinity by approximately 1000-fold, from nanomolar to picomolar range (KD values shifting from ~10−9 M to 10−12 M) [1]. While this quantitative gain was demonstrated with a PS2-modified aptamer rather than being specific to the 15N label, the combination of PS2 modification capability with 15N tracking makes this compound uniquely suited for structure-activity relationship (SAR) studies of PS2-modified RNA therapeutics where both functional potency and atomic-level structural characterization are required.

RNA therapeutics Aptamers Phosphorodithioate Binding affinity

Certified Isotopic Purity ≥98 Atom % 15N Matches Industry Specification for Quantitative NMR and Mass Spectrometry Applications

Ac-rC Phosphoramidite-15N is supplied with a certified isotopic purity of ≥98 atom % 15N, as documented by Sigma-Aldrich for the structurally identical DMT-2'O-TBDMS-rC(ac)-3-15N phosphoramidite (Product No. 904554) . This specification matches or exceeds the isotopic enrichment of comparable single-15N-labeled RNA phosphoramidites across the Sigma-Aldrich stable isotope catalog (all listed at ≥98 atom %) . The chemical purity specification of ≥95% (CP) is verified by 31P NMR and HPLC . The unlabeled parent compound Ac-rC Phosphoramidite (CAS 121058-88-6) typically achieves ≥95–98% chemical purity but lacks any isotopic enrichment specification . For procurement decisions, this means the 15N-labeled product offers equivalent chemical purity plus certified isotopic enrichment without compromising on the core quality metric.

Quality control Isotopic enrichment Quantitative NMR Procurement specification

Optimal Procurement Scenarios for Ac-rC Phosphoramidite-15N Based on Quantitative Evidence


Site-Specific NMR Structural Biology of Functional RNAs Requiring G–C Base-Pair Monitoring

For research groups studying RNA riboswitches, ribozymes, or regulatory RNA elements where specific G–C Watson–Crick base pairs must be individually monitored, Ac-rC Phosphoramidite-15N is the optimal building block. The 16% synthetic yield ensures better commercial availability compared to the double-labeled variant (10% yield) [1], while the single 15N(3) label avoids the spectral complications of 15N-15N J-couplings that arise with 15N2 labeling. Solid-phase incorporation into RNA sequences of up to 55–75 nucleotides has been demonstrated with coupling efficiencies approaching 99% per step [2]. The resulting HNN-COSY spectra provide direct, base-pair-resolved hydrogen-bond correlation data that cannot be obtained from unlabeled RNA [1].

Structure–Activity Relationship (SAR) Studies of PS2-Modified RNA Therapeutics

When developing phosphorodithioate-modified siRNA, antisense oligonucleotides, or RNA aptamers, procurement of Ac-rC Phosphoramidite-15N enables the simultaneous introduction of the nuclease-resistant PS2 backbone modification and a 15N NMR-active nucleus at defined cytidine positions. The PS2 modification has been shown to enhance target binding affinity by up to 1000-fold (from nanomolar to picomolar KD) [3]. The 15N label permits NMR-based structural characterization of the modified RNA–target complex, allowing researchers to correlate PS2-induced structural changes with functional potency improvements. The M+1 mass shift facilitates LC-MS quality control of the synthesized PS2-modified oligonucleotide .

Metabolic Labeling and Mass Spectrometry-Based RNA Tracking Studies

For experiments requiring unambiguous mass spectrometric identification of a single cytidine residue within a complex RNA mixture, Ac-rC Phosphoramidite-15N provides a clean M+1 isotopic signature that is readily resolved from both unlabeled (M+0) and double-labeled (M+2) species . This makes it the preferred reagent for metabolic flux studies, RNA turnover measurements, and oligonucleotide impurity profiling where high-resolution mass spectrometry is the primary analytical readout. The certified ≥98 atom % 15N isotopic purity ensures that the M+1 signal dominates the isotopic envelope, minimizing quantification errors .

Cost-Sensitive RNA NMR Projects Requiring Single-Base-Pair Resolution

When research budgets constrain the amount of labeled phosphoramidite that can be procured, the single 15N(3)-labeled compound represents the most cost-effective option among isotopically labeled cytidine phosphoramidites. The 60% higher synthetic yield compared to the 15N2 double-labeled variant [1] translates to lower per-milligram cost from commercial suppliers, while still providing the essential 15N nucleus needed for HNN-COSY base-pair analysis. For RNA constructs with multiple cytidine residues, the single label can be incorporated at a single strategically chosen position to probe a key G–C pair, maximizing the scientific return per unit cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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